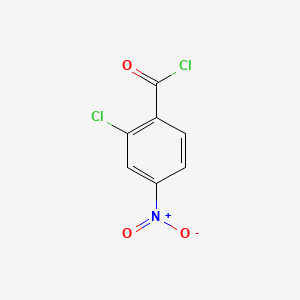

2-Chloro-4-nitrobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHNITVDTYAHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064559 | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-36-1 | |

| Record name | 2-Chloro-4-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7073-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-nitrobenzoyl Chloride: Physicochemical Properties and Handling for the Research Scientist

This guide provides an in-depth analysis of 2-Chloro-4-nitrobenzoyl chloride (C7H3Cl2NO3), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, its inherent reactivity, and the critical protocols for its safe and effective use.

Core Physicochemical Properties: A Quantitative Overview

This compound is a bifunctional organic molecule, characterized by a benzoyl chloride core substituted with both a chloro and a nitro group. These substitutions significantly influence its reactivity and physical state. The compound typically appears as a white or colorless to yellow solid or lump.[1] Key quantitative properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7073-36-1 | [2][3] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [2][3] |

| Molecular Weight | 220.01 g/mol | [2][3] |

| Appearance | White or Colorless to Yellow to Green powder, lump, or clear liquid | [1] |

| Melting Point | 26 °C | [4] |

| Boiling Point | 299.2 °C at 760 mmHg | [4] |

| Density | 1.575 g/cm³ | [4] |

| Flash Point | 134.7 °C | [4] |

| Solubility | Soluble in toluene | [4] |

Reactivity Profile and Mechanistic Insights

The chemical behavior of this compound is dominated by the highly electrophilic acyl chloride functional group. This reactivity is the cornerstone of its utility as an acylating agent.

Causality of Reactivity: The carbon atom of the acyl chloride (-COCl) is highly susceptible to nucleophilic attack. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom. Furthermore, the nitro group (-NO₂) on the aromatic ring acts as a powerful deactivating group, further withdrawing electron density and enhancing the electrophilicity of the acyl carbon.

Moisture Sensitivity: A critical characteristic of this compound is its sensitivity to moisture.[4] Like all acyl chlorides, it reacts readily, and often vigorously, with water and other protic nucleophiles such as alcohols and amines.[5][6] This hydrolysis reaction yields the corresponding 2-chloro-4-nitrobenzoic acid and corrosive hydrogen chloride gas.[5] This reaction is not merely a degradation pathway but a significant safety hazard, underscoring the necessity for stringent anhydrous handling conditions.

Incompatibilities: The compound is incompatible with strong bases, alcohols, and metals.[5] Bases can deprotonate any trace water, creating a stronger nucleophile (hydroxide) that accelerates hydrolysis, while alcohols and amines will readily participate in acylation reactions. Its corrosive nature, particularly in the presence of moisture, means it may be corrosive to metals and should not be stored in metal containers.[1][5]

Applications in Synthesis

The primary utility of this compound is as a chemical intermediate for introducing the 2-chloro-4-nitrophenyl moiety into a target molecule. This is particularly valuable in the synthesis of complex organic molecules. Notably, it serves as a key reactant in the synthesis of benzoxazole derivatives, which have been investigated as antagonists for interleukin-6, a cytokine implicated in inflammatory processes.[4][7][8]

Hazard Profile and Safe Handling Protocol

This compound is classified as a corrosive material. It causes severe skin burns and eye damage, with the potential for serious or permanent injury.[1][2][5] Inhalation can be harmful, and contact with water liberates toxic and irritating hydrogen chloride gas.[5]

Trustworthy Protocol for Safe Handling: This protocol is designed as a self-validating system, where each step mitigates a known hazard associated with the compound's physical and reactive properties.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Justification: To prevent skin and eye contact with the corrosive solid.

-

Action: Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[9]

-

-

Dispensing and Reaction Setup:

-

Justification: The compound is moisture-sensitive.[4]

-

Action: Use dry, clean glassware. Weigh the required amount of the solid in the fume hood and promptly seal the container.[9] Add the reagent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

-

Spill Management:

-

Waste Disposal and Quenching:

-

Justification: To safely neutralize the reactive acyl chloride before disposal.

-

Action: Unreacted or excess this compound should be quenched slowly by adding it to a stirred, cold solution of a weak base like sodium bicarbonate. This should be done in a fume hood due to the evolution of gas (CO₂ and HCl). Dispose of the neutralized waste in accordance with institutional and local regulations.[1]

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, from retrieval to disposal.

Caption: Workflow for Safe Handling of this compound.

References

-

This compound - LookChem. [Link]

-

This compound - Amerigo Scientific. [Link]

-

CAS No : 7073-36-1 | Product Name : this compound | Pharmaffiliates. [Link]

-

Synthesis of this compound - PrepChem.com. [Link]

Sources

- 1. This compound | 7073-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]

- 7. This compound | 7073-36-1 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2-Chloro-4-nitrobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrobenzoyl chloride, a key reagent in synthetic chemistry. We will delve into its fundamental properties, detail a standard synthesis protocol with mechanistic insights, explore its critical applications in research and development, and outline essential safety and handling procedures.

Core Chemical Identity

This compound is an aromatic acyl chloride characterized by the presence of both a chloro and a nitro substituent on the benzene ring. These electron-withdrawing groups significantly influence the reactivity of the acyl chloride moiety, making it a potent electrophile for various nucleophilic substitution reactions.

| Identifier | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][][3] |

| Molecular Weight | 220.01 g/mol | [][3][4][5] |

| CAS Number | 7073-36-1 | [1][][4] |

| IUPAC Name | This compound | [] |

| Synonyms | Benzoyl chloride, 2-chloro-4-nitro-; 4-Nitro-2-chlorobenzoyl chloride | [1][] |

| InChI Key | KTHNITVDTYAHFF-UHFFFAOYSA-N | [][4] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])Cl)C(=O)Cl | [1][] |

Physicochemical and Spectroscopic Properties

The physical state of this compound can vary, appearing as a solid or liquid depending on purity and ambient temperature, with a melting point near room temperature.[1][4] Its moisture sensitivity is a critical handling consideration, as hydrolysis of the acyl chloride group readily occurs.

| Property | Value | Source |

| Appearance | White or Colorless to Yellow to Green powder, lump, or clear liquid | |

| Melting Point | 26 °C | [1] |

| Boiling Point | 299.2 °C at 760 mmHg | [1] |

| Density | 1.575 g/cm³ | [1] |

| Flash Point | 134.7 °C | [1] |

| Solubility | Soluble in Toluene | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Synthesis and Mechanistic Considerations

The primary and most efficient route for synthesizing this compound is through the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[6]

Synthetic Pathway

The conversion relies on the nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Thionyl chloride is particularly effective for this transformation. The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then readily eliminates sulfur dioxide and a chloride ion to form the final acyl chloride product. The evolution of gaseous byproducts (SO₂ and HCl) helps drive the reaction to completion according to Le Châtelier's principle.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[6]

Materials:

-

2-Chloro-4-nitrobenzoic acid (500 g, 2.48 mol)[6]

-

Thionyl chloride (800 g, 6.72 mol)[6]

-

Reaction vessel suitable for reflux with gas outlet/scrubber

-

Distillation apparatus (vacuum compatible)

Procedure:

-

Charging the Reactor: In a well-ventilated fume hood, charge the reaction vessel with 2-chloro-4-nitrobenzoic acid (500 g).[6]

-

Addition of Reagent: While gently warming the vessel, slowly add thionyl chloride (800 g).[6] The warming facilitates the initial mixing and reaction onset.

-

Reflux: Once the addition is complete, heat the mixture to reflux. Maintain the reflux for approximately three hours.[6] This step ensures the reaction proceeds to completion. The evolution of HCl and SO₂ gases should be directed to a suitable acid gas scrubber.

-

Removal of Excess Reagent: After the reflux period, configure the apparatus for distillation. Remove the excess, unreacted thionyl chloride by distillation.[6]

-

Product Isolation: Following the removal of excess thionyl chloride, purify the remaining crude product by vacuum distillation to yield the final this compound.[6] A reported yield for this scale is approximately 510 g (93%).[6]

Applications in Drug Discovery and Organic Synthesis

The high reactivity of the acyl chloride group makes this compound a valuable building block for introducing the 2-chloro-4-nitrophenyl moiety into larger, more complex molecules.

Intermediate for Bioactive Molecules

A significant application is its use as a reactant in the synthesis of benzoxazole derivatives.[1][3] These derivatives have been investigated as potential antagonists for interleukin-6 (IL-6), a cytokine implicated in inflammatory diseases.[1][3] The compound's structure serves as a foundational scaffold, which is further elaborated to create the final active pharmaceutical ingredient (API).

Versatile Acylating Agent

In broader organic synthesis, nitrobenzoyl chlorides are recognized as powerful acylating agents.[7][8] They readily react with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and carbanions. The presence of the nitro group is particularly valuable in drug design, as it can contribute to the pharmacological activity of the final compound and is a versatile functional group for further chemical transformations.[8]

Caption: Application pathway from reagent to therapeutic use.

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is corrosive and can cause severe damage to tissues upon contact.[4] It is also moisture-sensitive and may be corrosive to metals.[1]

| Hazard Type | GHS Pictogram | Hazard Statement | Source |

| Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage | [4] |

| Corrosion | GHS05 (Corrosion) | H290: May be corrosive to metals |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat or protective suit is also required.[9][10]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[9] Do not breathe dust or mist. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area in tightly sealed original containers.[9][10]

-

Incompatibilities: Keep away from moisture, as it reacts with water.[1][10] Store away from incompatible materials such as strong bases, alcohols, and metals.[10]

-

Container Integrity: Use corrosion-resistant containers and check regularly for leaks or physical damage.[9][10]

Conclusion

This compound is a fundamental reagent with significant utility in the pharmaceutical and chemical industries. Its defined molecular structure and high reactivity make it an indispensable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and stringent safety requirements is paramount for its effective and safe application in a research and development setting.

References

-

This compound. LookChem. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

CAS No : 7073-36-1 | Product Name : this compound. Pharmaffiliates. [Link]

-

This compound (7073-36-1). Chemchart. [Link]

-

2-Chloro-4-nitrobenzoic acid. ICSC. [Link]

- Process for producing nitrobenzoyl chloride.

-

2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448. PubChem. [Link]

-

4-Nitrobenzoyl chloride. NIST WebBook. [Link]

-

CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Marcel Dekker, Inc.. [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-クロロ-4-ニトロベンゾイルクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (7073-36-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. prepchem.com [prepchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Chloro-4-nitrobenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

Abstract

2-Chloro-4-nitrobenzoyl chloride is a highly reactive acyl chloride that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a molecular formula of C₇H₃Cl₂NO₃ and a CAS number of 7073-36-1, its chemical utility is defined by the electrophilic carbonyl carbon, which is further activated by the electron-withdrawing effects of the ortho-chloro and para-nitro substituents on the benzene ring.[1][][3] This guide provides an in-depth analysis of its chemical identity, a validated synthetic protocol, mechanistic insights into its reactivity, and a focused discussion on its application as a key building block in the development of pharmacologically active compounds, such as interleukin-6 (IL-6) antagonists.[1][3][4] Safety protocols, handling procedures, and analytical characterization methods are also detailed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental chemical and physical characteristics. These properties dictate its handling, storage, and appropriate use in synthetic applications.

Nomenclature and Chemical Identifiers

The unambiguous identification of this compound is crucial for regulatory compliance and scientific accuracy. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 7073-36-1 | [1][3] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][][3] |

| Molecular Weight | 220.01 g/mol | [1][] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])Cl)C(=O)Cl | [1][][5] |

| InChI Key | KTHNITVDTYAHFF-UHFFFAOYSA-N | [][5] |

| EC Number | 230-367-4 | [1] |

Physicochemical Data

The physical properties of this compound influence its reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| Appearance | White or colorless to yellow/green solid, powder, or liquid | |

| Physical State (20°C) | Solid | |

| Melting Point | 26 °C | [1] |

| Boiling Point | 299.2 °C at 760 mmHg | [1] |

| Density | 1.575 g/cm³ | [1] |

| Solubility | Soluble in Toluene | [1] |

| Key Sensitivity | Moisture Sensitive | [1] |

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. The most prevalent and efficient method involves the chlorination of the corresponding carboxylic acid.

Mechanistic Overview: From Carboxylic Acid to Acyl Chloride

The conversion of 2-chloro-4-nitrobenzoic acid to this compound is a classic nucleophilic acyl substitution reaction at the carboxyl group. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The mechanism proceeds via the formation of a highly reactive chlorosulfite intermediate, which then undergoes an intramolecular attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of excess thionyl chloride is a key experimental choice, as it serves as both the chlorinating agent and a solvent, effectively driving the reaction equilibrium toward the formation of the acyl chloride product.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established laboratory procedures and provides a reliable method for producing high-purity this compound.[6]

Materials:

-

2-chloro-4-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.7 eq)

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle

-

Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-chloro-4-nitrobenzoic acid (e.g., 500 g, 2.48 mol).[6]

-

Reagent Addition: While gently warming the flask, carefully add thionyl chloride (e.g., 800 g, 6.72 mol) to the starting material.[6] Expert Insight: The warming facilitates the initial mixing and reaction onset, as the starting acid is a solid.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours.[6] The reaction is complete when the evolution of gaseous byproducts (HCl, SO₂) ceases and the mixture becomes a clear, homogeneous liquid.

-

Removal of Excess Reagent: Reconfigure the apparatus for simple distillation. Distill the excess thionyl chloride at atmospheric pressure. Trustworthiness Check: This step is critical. Residual thionyl chloride can interfere with subsequent reactions and complicate purification.

-

Product Purification: The remaining crude product is purified by vacuum distillation (e.g., bp 143°C / 4 mmHg) to yield the final this compound.[6] A typical yield for this procedure is approximately 93%.[6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its high reactivity as an acylating agent.

The Principle of Nucleophilic Acyl Substitution

The carbonyl carbon in this compound is highly electrophilic. This is a consequence of three factors:

-

The inherent polarity of the carbon-oxygen double bond.

-

The strong inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl group.

-

The combined inductive and resonance electron-withdrawing effects of the chloro and nitro substituents on the aromatic ring.

This pronounced electrophilicity makes it highly susceptible to attack by nucleophiles (e.g., amines, alcohols), proceeding through a two-step addition-elimination mechanism. The chloride ion is an excellent leaving group, facilitating the regeneration of the carbonyl and the formation of a stable acylated product.[7]

Reaction Mechanism: General Acylation

Caption: Role of this compound in the drug discovery pipeline.

Analytical Characterization

Confirming the identity and purity of this compound is essential before its use in synthesis.

-

Gas Chromatography (GC): GC is a standard method for assessing the purity of the compound, with commercial grades often specified as >98.0% pure by GC analysis. * High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis and separation of this compound from reaction mixtures or impurities. [8]* Infrared (IR) Spectroscopy: The IR spectrum provides key diagnostic information, showing characteristic absorption bands for the C=O stretch of the acyl chloride and the asymmetric and symmetric stretches of the nitro (-NO₂) group. [9]* Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight (220.01 g/mol ) and analyze fragmentation patterns to further verify the structure. [9]

Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant hazards that require strict safety protocols.

Hazard Identification

| Hazard | GHS Code | Description | Source(s) |

| Corrosion | GHS05 | Causes severe skin burns and eye damage. | [10] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [11] |

| Signal Word | Danger |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield). [11]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11]* Moisture Control: As the compound is moisture-sensitive, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid. * Spill Cleanup: Use dry cleanup procedures. Avoid generating dust. Collect spills in a suitable, labeled container for proper waste disposal. [11]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place, preferably at temperatures below 15°C. Store under an inert gas to maintain product integrity. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations for corrosive organic compounds.

Conclusion

This compound is a valuable and potent reagent in the arsenal of the modern synthetic chemist. Its heightened electrophilicity, a direct result of its unique substitution pattern, makes it an efficient acylating agent. While its handling requires stringent safety measures due to its corrosive and moisture-sensitive nature, its utility in constructing complex molecular architectures—particularly in the synthesis of novel pharmaceuticals like IL-6 antagonists—is well-established. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in research and development.

References

-

This compound - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of this compound - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound (7073-36-1) - Chemchart. (n.d.). Retrieved January 12, 2026, from [Link]

-

CAS No : 7073-36-1 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

-

chemical label this compound. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

- Process for producing nitrobenzoyl chloride. (n.d.). Google Patents.

-

This compound - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. (1970). Retrieved January 12, 2026, from [Link]

-

Benzoyl chloride, 2-chloro-4-nitro - SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).

- Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents. (n.d.).

Sources

- 1. This compound|lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 7073-36-1 [chemicalbook.com]

- 5. This compound (7073-36-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzoyl chloride, 2-chloro-4-nitro- | SIELC Technologies [sielc.com]

- 9. This compound [webbook.nist.gov]

- 10. chemical-label.com [chemical-label.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzoyl Chloride: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrobenzoyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, functional group reactivity, spectroscopic profile, and practical applications, grounding all claims in established scientific literature.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 7073-36-1, is a trifunctional aromatic compound.[3][4] Its structure consists of a benzene ring substituted with an acyl chloride group, a chlorine atom, and a nitro group.

Systematic IUPAC Name: this compound[3][]

Molecular Formula: C₇H₃Cl₂NO₃[3][]

Molecular Weight: 220.01 g/mol [3][][6]

The strategic placement of these functional groups dictates the molecule's reactivity and utility. The acyl chloride is a highly reactive functional group, while the chloro and nitro substituents on the aromatic ring act as electron-withdrawing groups, influencing the electrophilicity of both the acyl carbon and the aromatic ring itself.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Benzene ring bonds C1 -- C5 [penwidth=2]; C5 -- C3 [penwidth=1]; C3 -- C6 [penwidth=2]; C6 -- C2 [penwidth=1]; C2 -- C4 [penwidth=2]; C4 -- C1 [penwidth=1];

// Substituent nodes C_acyl [label="C", pos="0,3!"]; O_acyl [label="O", pos="1,3.75!"]; Cl_acyl [label="Cl", pos="-1,3.75!"]; Cl_ring [label="Cl", pos="-2.6,1.5!"]; N_nitro [label="N", pos="0,-3!"]; O1_nitro [label="+O", pos="-1,-3.75!"]; O2_nitro [label="O-", pos="1,-3.75!"];

// Substituent bonds C1 -- C_acyl [penwidth=1.5]; C_acyl -- O_acyl [penwidth=2]; C_acyl -- Cl_acyl [penwidth=1.5]; C4 -- Cl_ring [penwidth=1.5]; C6 -- N_nitro [penwidth=1.5]; N_nitro -- O1_nitro [penwidth=2]; N_nitro -- O2_nitro [penwidth=1]; }

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid, often appearing as yellow needles or powder | [7][8] |

| Melting Point | 26 °C | [9] |

| Boiling Point | 299.2 °C at 760 mmHg | [9] |

| Density | 1.575 g/cm³ | [9] |

| Solubility | Soluble in toluene; Decomposes in water | [8][9][10] |

| Sensitivity | Moisture sensitive | [9][11] |

Core Functional Groups and Reactivity Profile

The chemical behavior of this compound is dominated by its three key functional groups: the acyl chloride, the aromatic chloro group, and the aromatic nitro group.

The Acyl Chloride Group: A Hub of Reactivity

The acyl chloride is the most reactive site on the molecule. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[12][13] This renders it highly susceptible to attack by a wide range of nucleophiles.[12][13][14]

These reactions typically proceed via a nucleophilic addition-elimination mechanism .[12][14][15] The nucleophile first adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.[14][15]

Common reactions involving the acyl chloride group include:

-

Hydrolysis: Vigorous reaction with water to form the corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid.[12][16]

-

Aminolysis: Reaction with ammonia, primary amines, or secondary amines to form amides.[12][13]

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

// Nodes Reactants [label="Acyl Chloride + Nucleophile (Nu-H)"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Products [label="Substituted Product + HCl"];

// Edges Reactants -> Intermediate [label="1. Nucleophilic\n Addition", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Products [label="2. Elimination of Cl-\n3. Deprotonation", color="#EA4335", fontcolor="#EA4335"]; }

Figure 2: General workflow for nucleophilic addition-elimination.

Aromatic Ring Substituents: Modulators of Reactivity

The chloro and nitro groups are strongly deactivating, electron-withdrawing groups. They reduce the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. However, they direct incoming electrophiles to the meta position relative to themselves. Their primary influence is on the reactivity of the acyl chloride group, enhancing the electrophilicity of the carbonyl carbon.

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-chloro-4-nitrobenzoic acid.[17]

Standard Laboratory Synthesis Protocol

A common and effective method for this conversion is the reaction of 2-chloro-4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[12][18]

Protocol: Synthesis via Thionyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts). Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Charging the Flask: Add 2-chloro-4-nitrobenzoic acid (1.0 eq) to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq) to the flask, optionally in an inert solvent like toluene.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.[18] The reaction is typically complete within 1-3 hours.

-

Workup: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[18]

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

This method is highly efficient, often yielding purities greater than 98% and achieving high yields.[7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral features are derived from the combination of its functional groups.[19]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Range / Pattern | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on an electron-deficient aromatic ring are strongly deshielded.[20][21][22] The substitution pattern will lead to a complex splitting pattern (e.g., doublets and doublet of doublets). |

| ¹³C NMR | Carbonyl Carbon | δ 165 - 170 ppm | Characteristic chemical shift for an acyl chloride carbonyl carbon.[2] |

| Aromatic Carbons | δ 120 - 155 ppm | Multiple signals corresponding to the six carbons of the substituted benzene ring.[21][22] | |

| IR Spec. | C=O Stretch | ~1770 cm⁻¹ (Strong) | The high electronegativity of the chlorine atom increases the frequency of the carbonyl stretch compared to a typical ketone or carboxylic acid.[2][23] |

| NO₂ Stretch | ~1525 cm⁻¹ (Asymmetric, Strong) & ~1350 cm⁻¹ (Symmetric, Strong) | Characteristic strong absorptions for a nitro group.[2] | |

| Ar C-H Stretch | ~3100 cm⁻¹ (Medium) | Typical for C-H bonds on an aromatic ring.[22][23] | |

| C-Cl Stretch | 800-600 cm⁻¹ | Absorption for the carbon-chlorine bonds. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 220, 222, 224 | The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4).[24] |

| Fragmentation | Loss of Cl (m/z ≈ 185), Loss of COCl (m/z ≈ 157) | Common fragmentation pathways for benzoyl chlorides. |

Note: Specific chemical shifts in NMR are solvent-dependent. The provided data are typical ranges.[2]

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its high reactivity makes it an excellent starting material for introducing the 2-chloro-4-nitrobenzoyl moiety into larger molecules.

A notable application is its use as a reactant in the synthesis of benzoxazole derivatives, which have been investigated as potential interleukin-6 (IL-6) antagonists.[1][9] IL-6 is a cytokine implicated in various inflammatory diseases, making its antagonists valuable targets for drug development.

Safety, Handling, and Storage

As a highly reactive and corrosive chemical, this compound requires stringent safety protocols.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 | Danger | H290: May be corrosive to metals.[7] H314: Causes severe skin burns and eye damage.[7] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[25][26]

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[25][26] Face protection is also recommended.[25]

-

Precautions: Avoid breathing dust or mist.[7] Prevent contact with skin, eyes, and clothing.[27] Do not allow contact with water or moisture, as it reacts to liberate toxic hydrogen chloride gas.[10][25]

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases, alcohols, and metals.[7][25]

-

Keep containers tightly closed and store under an inert gas atmosphere to prevent reaction with moisture.[7][25]

-

Store in a corrosive-resistant container.

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[25][27]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[25]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][26]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][25]

Conclusion

This compound is a fundamentally important reagent in modern organic synthesis. Its structural features, particularly the highly reactive acyl chloride group activated by electron-withdrawing substituents, provide a reliable and efficient means to construct complex molecules. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development, particularly within the pharmaceutical industry.

References

-

Addition & Elimination Reactions in Acyl Chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. Retrieved from [Link]

-

Acyl Chlorides (A-Level) | ChemistryStudent. Retrieved from [Link]

-

Benzoyl chloride, 2-chloro-4-nitro- - Substance Details - SRS | US EPA. Retrieved from [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Retrieved from [Link]

-

Synthesis of this compound - PrepChem.com. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Video: NMR Spectroscopy of Aromatic Compounds - JoVE. (2025, May 22). Retrieved from [Link]

-

nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. Retrieved from [Link]

-

20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

-

This compound - NIST WebBook. Retrieved from [Link]

-

This compound - LookChem. Retrieved from [Link]

-

This compound - NIST WebBook (IR Spectrum). Retrieved from [Link]

-

2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem. Retrieved from [Link]

-

CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

CAS No : 7073-36-1 | Product Name : this compound | Pharmaffiliates. Retrieved from [Link]

-

4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound [webbook.nist.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 7073-36-1 | TCI EUROPE N.V. [tcichemicals.com]

- 8. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. fiveable.me [fiveable.me]

- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 24. This compound(7073-36-1) MS spectrum [chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. chemicalbook.com [chemicalbook.com]

- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-nitrobenzoyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-nitrobenzoyl chloride (CNBC), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. This document moves beyond simple data presentation to explore the underlying chemical principles governing solubility and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound: A Profile

This compound (CAS No: 7073-36-1) is a highly reactive acyl chloride.[3] Its molecular structure, featuring an electrophilic acyl chloride group, an electron-withdrawing nitro group, and a chloro-substituted aromatic ring, dictates its chemical behavior. This reactivity is a double-edged sword: while it makes CNBC a versatile reagent for creating esters, amides, and other derivatives, it also presents significant challenges in handling and dissolution.[4][5] The primary consideration when selecting a solvent is not merely physical dissolution but the prevention of chemical reaction between the solvent and the solute.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 7073-36-1 | [3] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [2][3] |

| Molecular Weight | 220.01 g/mol | [3] |

| Appearance | White to yellow solid or liquid | |

| Melting Point | 26 °C | [3] |

| Boiling Point | 299.2 °C at 760 mmHg | [3] |

| Density | 1.575 g/cm³ | [3] |

| Sensitivity | Moisture Sensitive | [3][6] |

The Core Principle: Solubility vs. Reactivity

The most critical factor governing the choice of solvent for CNBC is the extreme reactivity of the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the adjacent chlorine and oxygen atoms, making it a prime target for nucleophiles.[7]

-

Unsuitable Solvents (Protic): Protic solvents, such as water, alcohols, and primary/secondary amines, are nucleophilic. They will readily attack the acyl chloride, leading to a rapid and often exothermic reaction that results in the formation of the corresponding carboxylic acid, ester, or amide, respectively.[5][8][9] Therefore, these solvents cannot be used for simple dissolution and must be scrupulously avoided unless they are intended as reactants.

-

Suitable Solvents (Aprotic): Aprotic solvents lack the acidic protons (like O-H or N-H bonds) that characterize protic solvents and are therefore non-nucleophilic.[10] These are the only viable options for dissolving CNBC without chemical degradation. They can be further categorized into nonpolar and polar aprotic solvents.

Solubility Profile in Aprotic Organic Solvents

| Solvent | Type | Expected Solubility | Rationale and Key Insights |

| Toluene | Nonpolar Aromatic | Soluble | The aromatic structure of toluene facilitates the dissolution of the benzene ring of CNBC. This is a commonly recommended solvent.[3] |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an excellent general-purpose solvent for many organic compounds. Its polarity can help solvate the polar functional groups of CNBC without reacting. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform's properties make it a suitable solvent. The related compound, 4-nitrobenzoyl chloride, shows good solubility in chloroform.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile polar aprotic solvent. However, care must be taken to use anhydrous grades, as peroxide formation can be a risk. |

| Ethyl Acetate | Polar Aprotic | High | Its polarity is suitable for dissolving CNBC. 4-Nitrobenzoyl chloride is known to be soluble in ethyl acetate.[11] |

| Acetone | Polar Aprotic | High | Acetone is a strong polar aprotic solvent. The analogous 2-chloro-4-nitrobenzoic acid is soluble in acetone.[12] Strict anhydrous conditions are essential. |

| Hexane / Heptane | Nonpolar Aliphatic | Low to Moderate | The nonpolar aliphatic nature of hexane makes it a poor solvent for the polar functional groups of CNBC, likely resulting in limited solubility. |

| Water / Alcohols | Polar Protic | Reactive | Do Not Use for Dissolution. These solvents will react violently to form carboxylic acids or esters.[8][9] |

| Amines (Primary/Secondary) | Polar Protic | Reactive | Do Not Use for Dissolution. These will react to form amides.[4] |

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol for determining the solubility of this compound. The causality behind each step is explained to ensure both accuracy and safety.

Pillar 1: Expertise & Experience - The "Why"

The primary challenge is the compound's moisture sensitivity.[3] Any ingress of water will hydrolyze the sample, forming 2-chloro-4-nitrobenzoic acid and HCl, invalidating the results. Therefore, the entire workflow is designed around the rigorous exclusion of atmospheric moisture.

Pillar 2: Trustworthiness - A Self-Validating System

The protocol includes control steps and emphasizes visual confirmation, backed by optional quantitative analysis, to ensure the data is reliable. All glassware must be oven-dried, and solvents must be of high-purity anhydrous grade.

Workflow Diagram: Solubility Determination

Caption: Figure 1: Step-by-step workflow for the safe and accurate determination of CNBC solubility.

Step-by-Step Methodology

-

Preparation and Safety:

-

Rationale: To eliminate moisture, which would hydrolyze the sample.[6]

-

Action: Oven-dry all glassware (e.g., vials, spatulas) at 120°C for at least 4 hours and cool in a desiccator. Conduct all operations in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. CNBC is corrosive and causes severe skin burns and eye damage.[13]

-

-

Solvent Dispensing:

-

Rationale: To establish a precise baseline volume in an inert atmosphere.

-

Action: Using a dry syringe, transfer a precise volume (e.g., 2.0 mL) of anhydrous organic solvent into a tared, screw-cap vial containing a small magnetic stir bar. Purge the vial headspace with an inert gas (Nitrogen or Argon) and seal immediately.

-

-

Initial Solute Addition:

-

Rationale: To begin creating the solution by adding a known mass of the solute.

-

Action: Weigh the sealed vial. Add a small, accurately weighed amount of CNBC (e.g., 20 mg) to the solvent. Quickly purge the headspace again with inert gas and reseal the vial.

-

-

Equilibration:

-

Rationale: To allow the system to reach thermodynamic equilibrium, ensuring the maximum amount of solute has dissolved at the given temperature.

-

Action: Place the vial on a magnetic stirrer in a constant-temperature bath. Stir the mixture for a predetermined time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

-

Visual Observation and Iteration:

-

Rationale: To determine if the solution is saturated.

-

Action: After equilibration, stop the stirring and allow any undissolved solids to settle. Visually inspect the vial.

-

If all solid has dissolved: Add another known mass of CNBC, purge with inert gas, and repeat the equilibration step.

-

If undissolved solid remains: The solution is saturated. Proceed to the next step.

-

-

-

Quantification (Optional but Recommended):

-

Rationale: To obtain precise, quantitative solubility data rather than an estimate.

-

Action: Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a solvent-compatible filter (e.g., PTFE). Dilute the sample with a known volume of the same anhydrous solvent. Analyze the diluted sample by a suitable method, such as HPLC with UV detection, against a calibration curve to determine the exact concentration of CNBC in the saturated solution.

-

Conclusion

The solubility of this compound is fundamentally dictated by its high reactivity. The selection of a solvent is not a matter of simple dissolution but a critical process parameter to avoid unintended chemical reactions.

Key Takeaways:

-

Avoid Protic Solvents: Water, alcohols, and amines are reactive and unsuitable for dissolving CNBC.

-

Favor Aprotic Solvents: Nonpolar aromatic (e.g., Toluene) and polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) are the preferred choices.

-

Ensure Anhydrous Conditions: The moisture-sensitive nature of CNBC necessitates the use of dry solvents and inert atmosphere techniques to prevent hydrolysis and ensure data integrity.

By understanding these principles and employing rigorous experimental techniques, researchers can confidently handle this compound, leading to more efficient, reproducible, and safer synthetic outcomes.

References

-

This compound - LookChem. LookChem. [Link]

-

CAS No : 7073-36-1 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. [Link]

-

chemical label this compound. [Link]

-

an introduction to acyl chlorides (acid chlorides) - Chemguide. Chemguide. [Link]

-

4-Nitrobenzoyl chloride - Solubility of Things. Solubility of Things. [Link]

-

4-Nitrobenzoyl chloride - NIST WebBook. NIST. [Link]

-

Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. Save My Exams. [Link]

-

Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Leah4sci. [Link]

-

Preparation of acid chlorides (acyl chlorides) - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Chemistry Steps. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemnet.com [chemnet.com]

- 3. This compound|lookchem [lookchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 2-Chloro-4-nitrobenzoic acid [intersurfchem.net]

- 13. chemical-label.com [chemical-label.com]

safety data sheet (SDS) for 2-Chloro-4-nitrobenzoyl chloride

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 2-Chloro-4-nitrobenzoyl chloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical analysis of the safety data, handling protocols, and emergency procedures for this compound (CAS No: 7073-36-1). It is intended for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. The guide moves beyond a simple recitation of SDS sections to provide causal explanations and field-proven insights, ensuring a deep understanding of the risks and the rationale behind safety measures.

Compound Identification and Scientific Context

This compound is a bifunctional organic compound featuring a reactive acyl chloride group and an electron-deficient aromatic ring substituted with both a chloro and a nitro group. Its molecular structure dictates its utility and its hazards.

Applications in Drug Development: This molecule is a key building block in medicinal chemistry. Notably, it serves as a reactant in the synthesis of benzoxazole derivatives, which have been investigated as potential interleukin-6 (IL-6) antagonists[1][2][3]. Understanding its reactivity is therefore fundamental not only for safety but also for successful synthesis design.

Physicochemical Properties

The physical properties of a compound are the first indicators of how it will behave under laboratory conditions. The relatively low melting point indicates it may be encountered as a low-melting solid or even a liquid in warmer environments. Its moisture sensitivity is a critical handling parameter.[1]

| Property | Value | Source |

| CAS Number | 7073-36-1 | [4][5] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [3][] |

| Molecular Weight | 220.01 g/mol | [3][] |

| Appearance | Solid | |

| Melting Point | 26 - 44 °C | [1] |

| Boiling Point | ~299.2 °C at 760 mmHg | [1] |

| Density | ~1.575 g/cm³ | [1] |

| Sensitivity | Moisture Sensitive | [1][7] |

Hazard Identification and Mechanistic Rationale

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers. For this compound, the hazards are potent and directly linked to its chemical structure.

GHS Classification:

-

Signal Word: Danger[5]

-

Pictogram: GHS05 (Corrosion)

-

Hazard Statements:

The diagram below illustrates the relationship between the molecule's functional groups and its primary hazards. The acyl chloride is the primary source of the corrosive nature due to its rapid hydrolysis, which produces hydrochloric acid (HCl).

Caption: Figure 1: Structural Basis of Hazards

Expert Insight: The electron-withdrawing nature of both the nitro group and the chlorine atom on the aromatic ring enhances the electrophilicity of the acyl chloride's carbonyl carbon. This makes it exceptionally susceptible to nucleophilic attack by water, leading to a vigorous, exothermic reaction that liberates corrosive and toxic hydrogen chloride gas.[7][9] This is the fundamental chemical principle governing the most significant hazards of this compound.

Emergency Procedures: First-Aid Protocols

In the event of an exposure, immediate and correct action is critical to mitigating harm. The corrosive nature of the material means that rapid decontamination is the highest priority.

Step-by-Step First-Aid Workflow

-

General Advice: In all cases of exposure, move the victim from the hazardous area. Show the Safety Data Sheet to the attending medical professional.[9]

-

Eye Contact: This is a medical emergency.

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[9][10]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[9][10]

-

Immediately call a POISON CENTER or doctor. [4][9] Delay can result in permanent eye damage or blindness.[9]

-

-

Skin Contact:

-

Inhalation:

-

Remove the person to fresh air and keep them in a position comfortable for breathing.[4][9]

-

If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[5][9]

-

Seek immediate medical attention.[4]

-

-

Ingestion:

-

Do NOT induce vomiting. [4][9][10] The corrosive nature of the substance can cause further damage to the esophagus.

-

If the person is conscious, have them drink one or two glasses of water to dilute the substance.[10]

-

Seek immediate medical attention. Ingestion can lead to perforation of the stomach or esophagus.[9]

-

Caption: Figure 2: Emergency First-Aid Workflow

Proactive Safety: Handling, Storage, and PPE

Preventing exposure is the most critical aspect of working with hazardous chemicals. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Handling and Storage Protocols

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][11] Ensure safety showers and eyewash stations are readily accessible and tested.[9]

-

Safe Handling:

-

Storage Conditions:

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive solid/liquid and potential violent reactions. Standard safety glasses are insufficient.[10][12] |

| Hand | Nitrile or other chemically resistant gloves. | Must be inspected before use. Use proper glove removal technique to avoid cross-contamination.[12] |

| Skin/Body | A chemically resistant lab coat. A full suit may be required for large-scale operations. | Provides a barrier against accidental skin contact.[5][12] |

| Respiratory | Not typically required if handled within a fume hood. | If a fume hood is unavailable or for emergency response, a NIOSH-approved respirator with appropriate cartridges is necessary.[11][12] |

digraph "PPE_Selection" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: PPE Selection Protocol"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Task Assessment", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Weighing [label="Weighing Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Preparing Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Running Reaction / Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Spill [label="Spill Cleanup", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Weighing; Start -> Solution; Start -> Reaction; Start -> Spill;

node [shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weighing_PPE [label="{Fume Hood |{Goggles | Lab Coat | Gloves}}"]; Solution_PPE [label="{Fume Hood |{Goggles + Face Shield | Lab Coat | Gloves}}"]; Reaction_PPE [label="{Fume Hood |{Goggles + Face Shield | Lab Coat | Gloves}}"]; Spill_PPE [label="{Full PPE |{Respirator may be required}}"];

Weighing -> Weighing_PPE; Solution -> Solution_PPE; Reaction -> Reaction_PPE; Spill -> Spill_PPE; }

Caption: Figure 3: PPE Selection Protocol

Reactivity, Stability, and Disposal

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, sealed). It is, however, highly sensitive to moisture.[7]

-

Incompatible Materials: Avoid strong bases, alcohols, metals, and strong oxidizing agents.[9][12] The reaction with alcohols will produce an ester, while bases will neutralize the compound, both in potentially vigorous reactions.

-

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, expect the release of highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and potentially phosgene.[7][9]

-

Accidental Release Measures:

-

Minor Spills: Clean up spills immediately. Use dry cleanup procedures; avoid generating dust.[10] Collect material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a suitable, labeled container for disposal.[12]

-

Major Spills: Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[12]

-

-

Disposal: Dispose of waste contents and containers at an authorized hazardous waste collection point in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain.[9]

Toxicological Profile

While comprehensive toxicological data for this specific compound is not always available, the primary toxicological concern is its acute corrosivity.[9]

-

Acute Effects: The substance causes severe burns to any tissue it contacts (skin, eyes, respiratory tract, gastrointestinal tract).[5][9] Inhalation may cause lung edema, a delayed effect that requires medical observation for up to 24 hours after exposure.[10]

-

Chronic Effects: Data on long-term exposure, carcinogenicity, or reproductive toxicity is limited. However, related compounds like nitro- and chloro-aromatics can have chronic effects, including potential organ damage or sensitization.[13] Therefore, minimizing all exposure is paramount.

This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always consult the most current SDS for the specific product you are using and integrate this information into a comprehensive, lab-specific risk assessment before beginning any work.

References

-

This compound - Properties. LookChem. [Link]

-

GHS SDS for this compound. (Date not specified). GHS. [Link]

-

This compound | 7073-36-1. Pharmaffiliates. [Link]

- Chemical Label for this compound. (Date not specified). [No direct URL available]

-

Synthesis of this compound. PrepChem.com. [Link]

-

2-Chloro-4-nitrobenzoic acid. PubChem. [Link]

- Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. (Patent).

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 7073-36-1 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 7073-36-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7073-36-1 Name: this compound [xixisys.com]

- 7. fishersci.es [fishersci.es]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. aarti-industries.com [aarti-industries.com]

electrophilic reactivity of 2-Chloro-4-nitrobenzoyl chloride

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Chloro-4-nitrobenzoyl Chloride

Abstract

This compound (C₇H₃Cl₂NO₃, CAS No: 7073-36-1) is a highly functionalized aromatic acyl chloride that serves as a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Its reactivity is dominated by the electrophilic character of the carbonyl carbon, which is significantly enhanced by the synergistic electron-withdrawing effects of the chloro and nitro substituents on the benzene ring. This guide provides a comprehensive analysis of the molecule's electronic structure, key reaction pathways including nucleophilic acyl substitution and Friedel-Crafts acylation, detailed experimental protocols, and critical safety considerations for its handling and use.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of its electronic architecture. Three key functional groups dictate its chemical behavior: the acyl chloride (-COCl), a chloro substituent (-Cl) at the ortho position, and a nitro group (-NO₂) at the para position.

-

Acyl Chloride Group: This group provides the primary site of electrophilicity at the carbonyl carbon. The chlorine atom, being a good leaving group, facilitates substitution reactions.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic attack but, more importantly, enhances the electrophilicity of the carbonyl carbon. It exerts its influence through two mechanisms[1]:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Mesomeric Effect (-M): The nitro group delocalizes pi-electrons from the ring onto itself via resonance, further depleting the ring of electron density.

-

-

Chloro Substituent (-Cl): The chlorine atom also withdraws electron density via its inductive effect (-I) due to its electronegativity. While it has a weak +M (mesomeric) effect due to its lone pairs, the inductive effect is dominant in influencing reactivity at the acyl chloride moiety.

The cumulative effect of these groups is a significant partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally potent electrophile.

Caption: Electronic influences on the core structure.

Physicochemical and Safety Data

Proper handling of this compound is paramount due to its corrosive and moisture-sensitive nature. All operations should be conducted in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).[2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7073-36-1 | [2][4] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [5][] |

| Molecular Weight | 220.01 g/mol | [4][5] |

| Appearance | White to yellow solid/lump | [2] |

| Melting Point | 26 °C | [7] |

| Boiling Point | 143 °C at 4 mmHg | [8] |

| Sensitivity | Moisture Sensitive |[2][7] |

Table 2: GHS Safety Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

| GHS05 (Corrosion) | Danger | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/mist.P280: Wear protective gloves/clothing/eye protection.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. |

Data compiled from TCI Europe and Sigma-Aldrich.[2][4]

Core Reactivity: Nucleophilic Acyl Substitution

The most characteristic reaction of this compound is nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon.[9][10]

Mechanism

-

Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[11][12]

-

Elimination of Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group. This results in the formation of a new acyl compound.[9][11]

Caption: Generalized workflow for nucleophilic acyl substitution.

Protocol: Synthesis of an Amide Derivative

This protocol describes the reaction with a generic primary amine (R-NH₂) to form the corresponding N-substituted benzamide. The high reactivity of the acyl chloride allows this reaction to proceed readily.[11]

Materials:

-

This compound

-

Primary amine (e.g., aniline) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (1.2 equivalents, as an acid scavenger)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Electrophilic Reactivity: Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to form aryl ketones. This reaction involves an electrophilic aromatic substitution where an acylium ion, generated from the acyl chloride, attacks an electron-rich aromatic ring.[13][14]

Mechanism and Key Considerations

-

Acylium Ion Formation: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine of the acyl chloride, facilitating its departure and forming a highly electrophilic acylium ion (R-C≡O⁺).[13][15]

-

Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).[13]

-

Aromatization: A weak base, typically AlCl₄⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product.[13]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive and will be deactivated by any water present.[16]

-

Stoichiometric Catalyst: Unlike catalytic Friedel-Crafts alkylations, acylations require at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[13][14][16]

-

Substrate Choice: Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic substrates (e.g., nitrobenzene). The choice of an activated or neutral aromatic partner is crucial for success.[13][17][18]

Protocol: Acylation of Toluene

This protocol outlines the acylation of toluene to form methyl-(2-chloro-4-nitrophenyl)methanone.

Materials:

-

This compound (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous toluene (can serve as both reactant and solvent)

-